molecular formula C20H21ClN2O2 B13434123 4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride

4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride

Cat. No.: B13434123
M. Wt: 356.8 g/mol
InChI Key: RTZMKWZYXFRDNA-UHFFFAOYSA-N
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Description

4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride is a chemical compound with a complex structure that includes an imidazole ring and a diphenylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the imidazole ring and the diphenylbutanoic acid moiety. The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde. The diphenylbutanoic acid moiety can be prepared through a Friedel-Crafts acylation reaction involving benzene and butyric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxide.

    Reduction: Corresponding amine.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The diphenylbutanoic acid moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylimidazol-1-yl)benzoic acid;hydrochloride
  • 3-(2-Methylimidazol-1-yl)propionic acid;hydrochloride

Comparison

4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride is unique due to its combination of an imidazole ring and a diphenylbutanoic acid moiety. This structural feature distinguishes it from similar compounds, which may only contain one of these moieties. The presence of both moieties can enhance the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride

InChI

InChI=1S/C20H20N2O2.ClH/c1-16-21-13-15-22(16)14-12-20(19(23)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,13,15H,12,14H2,1H3,(H,23,24);1H

InChI Key

RTZMKWZYXFRDNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

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